Cas no 67739-86-0 (1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-)

1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]- structure
67739-86-0 structure
Product name:1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-
CAS No:67739-86-0
MF:C9H14NO15P3
MW:327.18196
CID:521777
PubChem ID:124201539

1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-
    • (1S)-1,4-<wbr>
    • D-ribitol<wbr>
    • LogP
    • Triphosphoric acid, P-5'-ester with 3-beta-D-ribofuranosyl-1H-pyrrole-2,5-dione
    • 67739-86-0
    • Showdomycin triphosphate
    • Inchi: InChI=1S/C9H14NO15P3/c11-5-1-3(9(14)10-5)8-7(13)6(12)4(23-8)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h1,4,6-8,12-13H,2H2,(H,18,19)(H,20,21)(H,10,11,14)(H2,15,16,17)/t4-,6-,7-,8+/m1/s1
    • InChI Key: SWMKGNQGFZEPNY-JBBNEOJLSA-N
    • SMILES: C1=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Computed Properties

  • Exact Mass: 327.03552
  • Monoisotopic Mass: 468.95762973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 833
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 256Ų
  • XLogP3: -6.4

Experimental Properties

  • Boiling Point: 1215.2°C at 760 mmHg
  • Flash Point: 688.7°C
  • PSA: 193.85

1H-Pyrrole-2,5-dione,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]- Related Literature

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